Glycidylphenylether
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Overview
Description
Glycidylphenylether: is a liquid aromatic organic compound belonging to the glycidyl ether class. It has the chemical formula C₉H₁₀O₂ and is also known by its IUPAC name, 2-(phenoxymethyl)oxirane . This compound is primarily used to reduce the viscosity of epoxy resin systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidylphenylether is synthesized through the reaction of phenol and epichlorohydrin in the presence of a base . The reaction proceeds via the formation of a halohydrin intermediate, which is subsequently treated with sodium hydroxide to form the final product . This method avoids the use of a Lewis acid catalyst, which is typically employed in the synthesis of other glycidyl ethers .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of phenol and chloropropylene oxide as raw materials . The reaction is carried out in a micro-reactor, which significantly shortens the reaction time and minimizes side reactions . This method achieves a high yield of over 98% .
Chemical Reactions Analysis
Types of Reactions: Glycidylphenylether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides and diols.
Reduction: Reduction reactions can convert it into alcohols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, forming different ether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various ether derivatives.
Scientific Research Applications
Glycidylphenylether has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of glycidylphenylether involves its ability to undergo anionic polymerization . This process is initiated by nucleophiles, which open the epoxide ring, leading to the formation of polymer chains . The compound’s molecular targets include various enzymes and receptors involved in its biological and chemical activities .
Comparison with Similar Compounds
- Glycidylmethylether
- Glycidylbutylether
- Glycidylallylether
Comparison: Glycidylphenylether is unique due to its aromatic phenyl group, which imparts distinct chemical and physical properties compared to other glycidyl ethers . This aromatic group enhances its reactivity and makes it particularly useful in applications requiring high-performance materials .
Properties
CAS No. |
87592-61-8 |
---|---|
Molecular Formula |
C22H26FO2- |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-fluoro-2-phenyl-4-(4-propylcyclohexyl)cyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C22H27FO2/c1-2-6-16-9-11-18(12-10-16)22(23)14-13-19(21(24)25)20(15-22)17-7-4-3-5-8-17/h3-5,7-8,13-14,16,18H,2,6,9-12,15H2,1H3,(H,24,25)/p-1 |
InChI Key |
KGYYLUNYOCBBME-UHFFFAOYSA-M |
Canonical SMILES |
CCCC1CCC(CC1)C2(CC(=C(C=C2)C(=O)[O-])C3=CC=CC=C3)F |
Origin of Product |
United States |
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